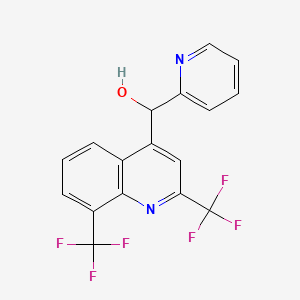

(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol

Description

Historical Development of Trifluoromethylated Quinoline Derivatives

The historical development of trifluoromethylated quinoline derivatives can be traced to the mid-20th century when researchers began systematically exploring fluorine incorporation into heterocyclic frameworks. The synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a closely related compound, was first achieved in 1971 through the reaction of 2-pyridyl lithium with 2,8-bis(trifluoromethyl)-quinoline-4-carboxylic acid. This early work established the foundational chemistry for accessing highly fluorinated quinoline derivatives, though the original methods suffered from significant limitations including the use of hazardous butyl lithium reagents and expensive anhydrous solvents.

Subsequent developments in the 1980s focused on improving synthetic accessibility and safety profiles. Alternative approaches utilizing 2-pyridylmagnesium bromide were developed to replace the problematic lithium-based chemistry, though these methods still required isolation of intermediate acetonitrile derivatives. The evolution toward more practical synthetic routes culminated in the development of one-pot procedures that eliminated the need for intermediate isolation and hazardous reagent handling.

The modern era of trifluoromethylated quinoline chemistry has been characterized by the development of sophisticated catalytic methods. Recent advances include rhodium-catalyzed cascade reactions that enable the construction of trifluoromethyl and alkynyl-substituted quinoline derivatives through complex bond-forming sequences involving carbon-hydrogen, nitrogen-hydrogen, carbon-nitrogen, and carbon-carbon bond cleavage. Additionally, iron-acetic acid reduction systems have been employed to promote intramolecular cyclizations, affording 2-trifluoromethyl-3-arylquinolines in yields up to 99 percent.

Significance in Organofluorine Chemistry Research

The significance of (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol in organofluorine chemistry research stems from its exemplification of key principles governing carbon-fluorine bond behavior in complex molecular systems. Organofluorine chemistry represents a specialized field dealing with compounds containing carbon-fluorine bonds, which exhibit distinctive properties compared to other organohalogens. The carbon-fluorine bond strength of approximately 480 kilojoules per mole significantly exceeds that of carbon-chlorine bonds at around 320 kilojoules per mole, contributing to exceptional thermal and chemical stability in fluorinated compounds.

The compound demonstrates several fundamental aspects of fluorine substitution effects that are central to organofluorine research. The van der Waals radius of fluorine at 1.47 Angstroms, which approaches that of hydrogen at 1.2 Angstroms, enables the incorporation of multiple fluorine atoms without introducing significant steric strain. This principle is clearly illustrated in this compound, where six fluorine atoms are accommodated within the molecular framework without compromising structural integrity.

The high electronegativity of fluorine at 3.98 creates substantial dipole moments in carbon-fluorine bonds, measured at 1.41 Debye. This property profoundly influences the electronic distribution within the quinoline-pyridine system, affecting both ground-state properties and reactivity patterns. The low polarizability of fluorine at 0.56 × 10^-24 cubic centimeters further contributes to the unique electronic characteristics observed in highly fluorinated heterocycles.

Recent pharmaceutical statistics underscore the growing importance of organofluorine compounds in drug development. Approximately 20 percent of marketed drugs are now fluorinated pharmaceuticals, with this percentage reaching extraordinary levels in recent years: 34 percent in 2015, 51 percent in 2018, and 43 percent in 2019. The compound under study represents this trend toward increased fluorine incorporation in bioactive molecules.

Relationship to Related Fluorinated Heterocyclic Compounds

This compound exhibits important structural relationships to a broad family of fluorinated heterocyclic compounds that have gained prominence in medicinal chemistry and materials science. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in molecular properties including stability, conformational behavior, hydrogen bonding ability, and basicity.

The compound shares structural motifs with various fluorinated nitrogen-heterocycles that have been extensively studied for their unique properties. For instance, fluorinated aziridines, pyrrolidines, and piperidines have been investigated for their altered conformational preferences compared to their non-fluorinated counterparts. In eight-membered nitrogen-containing rings, axial fluorine orientations are strongly preferred due to stabilizing carbon-fluorine to nitrogen interactions, with energy differences reaching 9.2 kilocalories per mole.

Propriétés

IUPAC Name |

[2,8-bis(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDFDSXDVJABBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988148 | |

| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68496-04-8 | |

| Record name | alpha-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068496048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68496-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,8-BIS-TRIFLUOROMETHYL-QUINOLIN-4-YL)-PYRIDIN-2-YL-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR2SRP2P6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and pyridine precursors, followed by their coupling and subsequent functionalization.

Preparation of Quinoline Precursor: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic trifluoromethylation, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Coupling with Pyridine: The quinoline derivative is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Analyse Des Réactions Chimiques

Types of Reactions

(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The quinoline and pyridine rings can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Conversion of the methanol group to a carbonyl group, forming (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone.

Reduction: Hydrogenated derivatives of the quinoline and pyridine rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological macromolecules. Its fluorinated groups can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the trifluoromethyl groups.

Mécanisme D'action

The mechanism by which (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity through hydrophobic interactions and electronic effects, while the quinoline and pyridine rings can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinine Family

QU026 shares a trifluoromethyl-substituted quinoline core with several analogues, differing primarily in the substituent at the 4-position. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of QU026 with Analogues

Estimated based on formula C₁₇H₈F₆N₂O; *Estimated based on formula C₃₄H₂₀F₁₂N₄.

Key Observations:

Mefloquine’s piperidinyl group introduces chirality and basicity, influencing its pharmacokinetics and antimalarial efficacy .

Lipophilicity and Solubility :

- QU026’s XLogP3 (3.8) suggests moderate lipophilicity, while mefloquine’s higher molecular weight (414.77 g/mol) and hydrochloride salt form improve aqueous solubility .

Biological Activity: QU026 and mefloquine both modulate ion channels, but mefloquine’s clinical use is well-established, whereas QU026 remains investigational . Diamine-linked analogues (e.g., N1,N7-bis-quinolinyl-heptanediamine) exhibit antimycobacterial activity, highlighting the role of linker flexibility in target engagement .

Methanol vs. Methanone Derivatives

The methanol (QU026) and methanone (QU020) derivatives differ by a single oxygen atom (hydroxyl vs. ketone group):

Table 2: Methanol vs. Methanone Comparison

- The hydroxyl group in QU026 may enhance binding to connexin26 hemichannels, which are pH-sensitive and regulated by hydrogen-bonding interactions .

Activité Biologique

(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol, with the chemical formula C17H10F6N2O and CAS number 68496-04-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a complex structure characterized by:

- Molecular Weight : 372.26 g/mol

- Boiling Point : Not specified

- InChI Key : Not available

Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities due to their electron-withdrawing nature. The presence of quinoline and pyridine moieties in this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Properties

One of the most significant areas of investigation for this compound is its anticancer activity. Studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation

- Induction of cell cycle arrest

For instance, quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Compounds with quinoline structures have demonstrated antimicrobial properties. Research has indicated that these compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting specific metabolic pathways.

Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various quinoline derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against prostate cancer cell lines. The IC50 values were determined using MTT assays, revealing that certain derivatives had IC50 values as low as 1.33 µM in hormone-dependent cancer cells such as LNCaP and T47-D .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of trifluoromethyl-substituted quinolines against various pathogens. Results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) reported in the range of 5–50 µg/mL depending on the strain tested .

Data Summary

| Biological Activity | IC50 (µM) | MIC (µg/mL) | Cell Line/Pathogen |

|---|---|---|---|

| Anticancer | 1.33 | - | LNCaP |

| Antimicrobial | - | 5–50 | Various bacterial strains |

Q & A

Q. What are the recommended methods for synthesizing (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves condensation of trifluoromethyl-substituted quinoline derivatives with pyridine-containing alcohols. The stereochemistry at the hydroxymethyl group (C-OH) is sensitive to reaction conditions. For example, acidic or basic environments may lead to racemization if chiral centers are present. Use of chiral catalysts or enantioselective reducing agents (e.g., NaBH₄ with chiral ligands) can enhance stereochemical control. Structural confirmation via X-ray crystallography (using SHELX programs ) or chiral HPLC is critical to validate stereochemical purity .

Q. How can the molecular structure and electronic properties of this compound be characterized to inform drug design?

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement .

- Computational modeling : Calculate electrostatic potential surfaces and logP values (experimental XLogP3 = 3.8 ) to predict solubility and membrane permeability.

- Spectroscopy : Use ¹⁹F NMR to monitor trifluoromethyl group environments and ¹H NMR to confirm hydroxyl proton coupling patterns .

Q. What safety protocols are essential when handling this compound in the lab?

The compound is classified as UN 2811 (6.1/PGIII), requiring:

- Use of PPE (gloves, goggles, fume hoods) to avoid inhalation (H301 hazard ).

- Storage in airtight containers away from oxidizing agents.

- Emergency procedures for spills: neutralize with inert absorbents and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers or analogs of this compound?

- Comparative assays : Test enantiopure samples (e.g., (S)- vs. (R)-configurations) in target-specific assays (e.g., malaria parasite growth inhibition ).

- Structural analysis : Correlate activity differences with hydrogen-bonding patterns or steric effects observed in crystal structures .

- Meta-analysis : Reconcile discrepancies using orthogonal datasets (e.g., in vitro vs. in vivo results) and statistical validation (p < 0.05) .

Q. What strategies optimize crystallization of this compound for high-resolution structural studies?

- Solvent screening : Use mixtures of low-polarity solvents (e.g., hexane/ethyl acetate) to slow nucleation and improve crystal quality.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize hydrogen-bonded networks . Refinement with SHELXL achieves R-factors < 0.05 .

Q. How do trifluoromethyl groups impact the compound’s metabolic stability and off-target effects?

- Metabolism studies : Use liver microsomes or CYP450 isoforms to identify oxidation sites (e.g., hydroxylation at pyridine rings).

- Off-target profiling : Screen against kinase panels or GPCRs to assess selectivity. Trifluoromethyl groups reduce metabolic degradation but may increase hydrophobic interactions with non-target proteins .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.